N-(4-ethoxyphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide N-(4-ethoxyphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040657-23-5
VCID: VC11938616
InChI: InChI=1S/C23H24FN3O4S2/c1-2-31-20-9-5-18(6-10-20)25-23(28)22-21(11-16-32-22)33(29,30)27-14-12-26(13-15-27)19-7-3-17(24)4-8-19/h3-11,16H,2,12-15H2,1H3,(H,25,28)
SMILES: CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Molecular Formula: C23H24FN3O4S2
Molecular Weight: 489.6 g/mol

N-(4-ethoxyphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

CAS No.: 1040657-23-5

Cat. No.: VC11938616

Molecular Formula: C23H24FN3O4S2

Molecular Weight: 489.6 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide - 1040657-23-5

Specification

CAS No. 1040657-23-5
Molecular Formula C23H24FN3O4S2
Molecular Weight 489.6 g/mol
IUPAC Name N-(4-ethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Standard InChI InChI=1S/C23H24FN3O4S2/c1-2-31-20-9-5-18(6-10-20)25-23(28)22-21(11-16-32-22)33(29,30)27-14-12-26(13-15-27)19-7-3-17(24)4-8-19/h3-11,16H,2,12-15H2,1H3,(H,25,28)
Standard InChI Key GFJFRAPYRFJASL-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Introduction

Given the lack of direct information, we will discuss the general aspects of compounds with similar structures and their potential applications.

Potential Synthesis Pathways

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the introduction of the sulfonyl group, and the attachment of the piperazine and ethoxyphenyl moieties. Common methods might include:

  • Sulfonylation Reactions: These involve the reaction of a sulfonyl chloride with an amine to form a sulfonamide.

  • Cross-Coupling Reactions: These could be used to attach the ethoxyphenyl group to the thiophene ring.

Biological Activities and Potential Applications

Compounds with similar structures have shown a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of N-(4-ethoxyphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide would depend on its ability to interact with biological targets, which could be assessed through molecular docking studies and in vitro assays.

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